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Compound of Interest

Compound Name: PF-06726304

Cat. No.: B15584835

Get Quote

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profile of PF-06726304, a

potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), against other EZH2 inhibitors. The

information is intended for researchers, scientists, and drug development professionals to

facilitate informed decisions in their research.

Introduction to PF-06726304
PF-06726304 is a small molecule inhibitor targeting EZH2, a histone methyltransferase that is a

core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the

methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification associated with

transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of

various cancers, making it an attractive therapeutic target. PF-06726304 has demonstrated

potent inhibition of both wild-type and mutant forms of EZH2.

On-Target Potency
PF-06726304 exhibits high potency against its intended target, EZH2. The table below

summarizes its inhibitory activity against wild-type and a common cancer-associated mutant

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15584835#bc-rfq
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


form of EZH2, as well as its cellular activity in inhibiting H3K27 methylation and cell

proliferation.

Target/Assay PF-06726304

EZH2 (wild-type) Ki 0.7 nM[1]

EZH2 (Y641N mutant) Ki 3.0 nM[1]

H3K27me3 Inhibition IC50 (Karpas-422 cells) 15 nM[1]

Cell Proliferation IC50 (Karpas-422 cells) 25 nM[1]

Cross-Reactivity and Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity, or its potential

to interact with unintended targets (off-targets). High selectivity minimizes the risk of off-target

toxicity. While PF-06726304 is described as a selective EZH2 inhibitor, comprehensive public

data from broad kinase panel screens (kinome scans) is not readily available. However, we can

compare its selectivity against its closest homolog, EZH1, and other histone methyltransferases

(HMTs) with that of other well-characterized EZH2 inhibitors.

Comparison with Other EZH2 Inhibitors
The following table compares the selectivity profile of PF-06726304 with other notable EZH2

inhibitors: Tazemetostat (EPZ-6438), GSK126, and CPI-1205. The data is compiled from

various sources and presented to offer a comparative overview.
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Inhibitor
Primary Target
IC50/Ki

EZH1 IC50
Selectivity vs.
Other
Methyltransferases

PF-06726304
0.7 nM (Ki, WT EZH2)

[1]

Data not publicly

available

Described as

"selective"

Tazemetostat
2.5 nM (Ki, WT EZH2)

[2][3]
392 nM[3]

>4,500-fold selective

over 14 other HMTs[2]

GSK126
9.9 nM (IC50, WT

EZH2)[4][5]
680 nM[6]

>1,000-fold selective

over 20 other human

methyltransferases[4]

CPI-1205
2.2 nM (IC50, WT

EZH2)
52 nM

Selective when tested

against 30 other

histone or DNA

methyltransferases

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches relevant to the study of PF-
06726304, the following diagrams are provided.
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Caption: EZH2's role in gene repression and its inhibition by PF-06726304.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body-img#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cross-Reactivity Assay Workflow

Test Compound
(e.g., PF-06726304)

Biochemical Assay
(e.g., Radiometric, FRET)

Kinase/Methyltransferase
Panel

Data Acquisition
(IC50/Ki determination)

Selectivity Profile
Analysis

Click to download full resolution via product page

Caption: General workflow for determining inhibitor cross-reactivity.

Experimental Protocols
The determination of inhibitor potency and selectivity involves standardized biochemical

assays. Below are generalized protocols for the types of experiments used to generate the

data in this guide.

Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-

L-methionine (SAM) to a histone substrate.

Reaction Mixture Preparation: A reaction buffer is prepared containing the PRC2 enzyme

complex (with EZH2), a histone H3 peptide substrate, and the test inhibitor (e.g., PF-
06726304) at various concentrations.

Initiation: The reaction is initiated by adding [³H]-SAM.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body-img#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/product/b15584835/docs?utm_src=pdf-body#comparative-analysis-of-pf-06726304-cross-reactivity-a-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30 minutes at 30°C).

Quenching and Capture: The reaction is stopped, and the methylated histone peptides are

captured on a filter membrane.

Detection: The amount of incorporated radioactivity on the filter is quantified using a

scintillation counter.

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the

inhibitor concentration.

Cellular H3K27me3 Inhibition Assay (ELISA-based)
This assay quantifies the levels of the H3K27me3 mark in cells treated with an EZH2 inhibitor.

Cell Culture and Treatment: Cancer cell lines (e.g., Karpas-422) are cultured and treated

with varying concentrations of the inhibitor for a specified duration (e.g., 72 hours).

Histone Extraction: Histones are extracted from the cell nuclei.

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using an antibody

specific to the H3K27me3 mark.

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is

added, followed by a substrate to produce a detectable signal (colorimetric or

chemiluminescent).

Data Analysis: The signal intensity, which is proportional to the amount of H3K27me3, is

measured. IC50 values are determined by plotting the reduction in H3K27me3 levels against

the inhibitor concentration.

Conclusion
PF-06726304 is a highly potent EZH2 inhibitor. While comprehensive cross-reactivity data

against a broad kinase panel is not publicly available, existing data for similar EZH2 inhibitors

like Tazemetostat and GSK126 show a high degree of selectivity over other histone

methyltransferases. This suggests that compounds in this class can be designed to achieve
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high selectivity for their intended epigenetic target. Further studies are needed to fully delineate

the off-target profile of PF-06726304 and to understand its full therapeutic potential and safety

profile. Researchers are encouraged to consult the primary literature for more detailed

experimental conditions and data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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